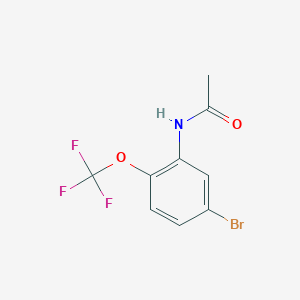

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

説明

特性

IUPAC Name |

N-[5-bromo-2-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-4-6(10)2-3-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKZGGNYYLEERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394062 | |

| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392726-69-1 | |

| Record name | N-[5-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Executive Summary & Strategic Analysis

This guide details the synthesis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide , a critical halogenated acetanilide scaffold often utilized in the development of kinase inhibitors and ROR

The Regioselectivity Challenge

A common pitfall in synthesizing this scaffold is attempting the direct bromination of N-(2-(trifluoromethoxy)phenyl)acetamide or its aniline precursor.[1][2]

-

Direct Bromination Failure: The amino/acetamido group is a strong ortho/para director. In 2-(trifluoromethoxy)aniline, the position para to the amine (position 4) is highly activated.[2] Direct bromination typically yields the 4-bromo isomer, not the desired 5-bromo isomer.[1][2]

-

The Solution: To achieve the 5-bromo substitution pattern (which is meta to the amine), the synthesis must proceed via a nitro-reduction route where the bromine is installed prior to the amine functionality, or utilizing a starting material where the substitution pattern is already established (e.g., 4-bromo-2-nitro-1-(trifluoromethoxy)benzene).[1][2]

This guide focuses on the robust Nitro-Reduction-Acetylation pathway, which guarantees the correct regioisomer.[1][2]

Retrosynthetic Analysis

The retrosynthetic logic relies on disconnecting the amide bond to reveal the aniline, which is traced back to the commercially available nitrobenzene derivative.

Figure 1: Retrosynthetic tree illustrating the disconnection to the regiochemically defined nitro precursor.

Experimental Protocol

Phase 1: Synthesis of 5-Bromo-2-(trifluoromethoxy)aniline

Note: If the aniline precursor (CAS 886762-08-9) is purchased directly, proceed to Phase 2.[1][2]

Rationale: The trifluoromethoxy group (

Materials

| Reagent | Equiv. | Role |

| 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene | 1.0 | Substrate |

| Iron Powder (Fe) | 3.0 - 5.0 | Reductant |

| Acetic Acid (Glacial) | Solvent | Proton Source/Solvent |

| Ethyl Acetate | - | Extraction Solvent |

Procedure

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser with 4-bromo-2-nitro-1-(trifluoromethoxy)benzene (10.0 g, 35 mmol).

-

Solvent Addition: Add Glacial Acetic Acid (50 mL). The substrate may not fully dissolve initially.[3]

-

Reduction: Cool the mixture to 0–10°C using an ice bath. Add Iron Powder (9.8 g, 175 mmol) portion-wise over 20 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The yellow nitro compound should disappear, replaced by the fluorescent amine spot.

-

Workup:

-

Dilute the reaction mixture with water (150 mL).

-

Neutralize carefully with saturated

or -

Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.[3]

-

Extract the filtrate with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Combine organic layers, wash with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: The crude aniline is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).[1]

Phase 2: Acetylation to Target Molecule

Rationale: The

Materials

| Reagent | Equiv. | Role |

| 5-Bromo-2-(trifluoromethoxy)aniline | 1.0 | Limiting Reagent |

| Acetic Anhydride ( | 1.5 - 2.0 | Acetylating Agent |

| Pyridine | 2.0 | Base/Solvent |

| Dichloromethane (DCM) | Solvent | Solvent |

| DMAP | 0.05 | Catalyst (Optional) |

Procedure

-

Dissolution: In a clean, dry round-bottom flask, dissolve 5-Bromo-2-(trifluoromethoxy)aniline (5.0 g, 19.5 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Pyridine (3.15 mL, 39 mmol).

-

Acetylation: Cool the solution to 0°C. Add Acetic Anhydride (3.7 mL, 39 mmol) dropwise.

-

Optimization: If reaction is slow after 1 hour, add DMAP (120 mg, 1 mmol) and warm to room temperature.

-

-

Monitoring: Stir at RT for 2–6 hours. Monitor by TLC (the amide is significantly more polar than the aniline).

-

Workup:

-

Drying: Dry over

and concentrate to dryness. -

Crystallization: Recrystallize the solid from Ethanol/Water or Hexane/EtOAc to obtain the pure acetamide.

Reaction Mechanism & Pathway[2]

The acetylation proceeds via a nucleophilic acyl substitution. The electron-withdrawing nature of the trifluoromethoxy group requires the amine to attack the highly electrophilic carbonyl of the acetic anhydride/pyridinium complex.[2]

Figure 2: Mechanistic flow of the acetylation step.[1][2]

Characterization & Quality Control

Verify the identity of the synthesized product using the following parameters.

| Technique | Expected Signal / Outcome |

| Appearance | White to off-white crystalline solid.[1][2] |

| LC-MS | |

| Purity Check | HPLC > 98% (254 nm). |

Safety & Handling

-

Brominated Compounds: Many brominated aromatics are irritants. Use gloves and work in a fume hood.

-

Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water.

-

Iron Waste: The iron filter cake from the reduction step may be pyrophoric if allowed to dry completely in air. Keep wet and dispose of in a dedicated hazardous waste container.

- Stability: The trifluoromethoxy group is generally stable to acids and bases used here, but avoid extremely high temperatures (>150°C) with strong Lewis acids to prevent fluoride elimination.

References

-

Precursor Synthesis (Nitro Reduction): Synthesis of 5-bromo-2-(trifluoromethoxy)aniline.[1][2][7][8] ChemicalBook. (2025).[8][9] Retrieved from

-

Acetylation Methodology: Acetylation of anilines using acid catalysts.[9][10] New Journal of Chemistry. (2025).[4][8][9][11] Retrieved from

-

Target Molecule Data: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide (CAS 392726-69-1).[1][2][7][12] BenchChem. (2025).[4][11] Retrieved from

-

Regioselectivity in Bromination: Bromination of 3-(trifluoromethyl)aniline using NBS. BenchChem Application Notes.[1][11] (2025).[4][8][9][11] Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. NBS bromination of 2,4-dimethoxyphenylethylamine , Hive Methods Discourse [chemistry.mdma.ch]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide Supplier [benchchem.com]

- 8. 5-Bromo-2-(trifluoromethoxy)aniline | 886762-08-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 392726-69-1|N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide|BLD Pharm [bldpharm.com]

"N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide CAS number 392726-69-1"

The following technical guide provides an in-depth analysis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide , a critical intermediate in the synthesis of fluorinated bioactive scaffolds.

CAS Number: 392726-69-1 Primary Application: Halogenated Building Block for Medicinal Chemistry Document Type: Technical Synthesis & Application Guide[1][2]

Executive Summary

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is a disubstituted acetanilide derivative characterized by the presence of a lipophilic trifluoromethoxy (-OCF₃) group and a reactive bromine handle.[1][2][3] In modern drug discovery, this compound serves as a "linchpin" intermediate.[2] The -OCF₃ group modulates metabolic stability and membrane permeability, while the aryl bromide functionality enables rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This guide details its physicochemical profile, validated synthesis protocols, and strategic utility in lead optimization.[2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide |

| CAS Number | 392726-69-1 |

| Molecular Formula | C₉H₇BrF₃NO₂ |

| Molecular Weight | 298.06 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~13.4 (Amide N-H) |

| LogP (Predicted) | ~2.8 - 3.1 (Lipophilic) |

| SMILES | CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F |

Strategic Significance in Medicinal Chemistry

The Trifluoromethoxy Advantage

The -OCF₃ group is often termed a "super-halogen."[1] It is electronically similar to a fluorine atom but sterically larger and more lipophilic.[2]

-

Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the phenyl ring, which can lock the bioactive conformation of the drug molecule.[1][2]

-

Metabolic Blockade: Placing the -OCF₃ group at the para or ortho position relative to metabolic soft spots blocks cytochrome P450 oxidation.[1]

The Bromine Handle

The bromine atom at the 5-position is the primary vector for diversification.[1] Unlike chlorides, which are often inert in mild coupling conditions, the aryl bromide undergoes oxidative addition with palladium catalysts readily, allowing for the attachment of heteroaryl or biaryl motifs essential for kinase inhibitors and GPCR ligands.[2]

Validated Synthesis Protocol

The synthesis follows a robust acetylation pathway starting from the aniline precursor. This protocol is designed for high purity without the need for chromatographic purification in early stages.[2]

Reaction Pathway Visualization

Figure 1: Step-wise acetylation mechanism converting the aniline precursor to the target acetamide.[1][2]

Experimental Methodology

Objective: Synthesis of 10.0 g of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide.

Reagents:

-

5-Bromo-2-(trifluoromethoxy)aniline (Precursor): 1.0 equiv.[1][2]

-

Acetic Anhydride (Ac₂O): 1.2 equiv.[2]

-

Sodium Acetate (Catalyst/Buffer): 0.1 equiv.[2]

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-(trifluoromethoxy)aniline (approx. 8.5 g) in glacial acetic acid (45 mL).

-

Activation: Add sodium acetate (anhydrous) to the solution. Stir at room temperature for 10 minutes to ensure homogeneity.

-

Acetylation: Dropwise add acetic anhydride (1.2 equiv) over 15 minutes. The reaction is slightly exothermic; monitor internal temperature to ensure it stays below 40°C.

-

Reaction: Heat the mixture to 60°C and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] The starting aniline peak should disappear.[2]

-

Quenching & Crystallization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.[2]

-

Isolation: Stir the aqueous suspension for 30 minutes. Filter the solid using a Buchner funnel.[2]

-

Purification: Wash the filter cake with cold water (3 x 50 mL) to remove residual acid. Dry the solid in a vacuum oven at 45°C overnight.

Downstream Applications (Divergent Synthesis)

Once synthesized, CAS 392726-69-1 serves as a scaffold for "Diversity-Oriented Synthesis" (DOS).[1][2]

Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly susceptible to Pd(0) insertion.[1][2]

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (common in kinase inhibitors).[1][2]

-

Buchwald-Hartwig Amination: Displacement of the bromine with amines to create C-N linkages.[1]

Workflow Diagram

Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.[1][2]

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

Handling: Use in a fume hood.[2][7] Wear nitrile gloves and safety glasses.[2][8]

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent hydrolysis of the acetamide or degradation of the bromide.[1][2]

References

-

PubChem. "N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide Compound Summary."[1][2][9] National Center for Biotechnology Information.[2] Accessed 2026.[2][10][4] [Link][2][9]

-

Wang, J., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."[2] Journal of Medicinal Chemistry. [Link](Contextual grounding on OCF3 utility)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Castalin | C27H20O18 | CID 99973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LABOTEST-BB LT01143471 | 392726-69-1 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 5-Bromo-2-(trifluoromethoxy)aniline | CAS#:886762-08-9 | Chemsrc [chemsrc.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide Supplier [benchchem.com]

- 10. Ferric glycinate | C6H12FeN3O6 | CID 10221267 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Physicochemical Profile of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide for Advanced Drug Development

An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a deep understanding of its fundamental physicochemical properties. These characteristics—lipophilicity, solubility, and ionization state—are not merely academic data points; they are the primary determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide, a compound featuring a halogenated and trifluoromethoxylated phenyl ring, presents a structural motif of significant interest in medicinal chemistry. The presence of the trifluoromethoxy group can modulate metabolic stability and lipophilicity, while the bromo-substituent offers a handle for further synthetic elaboration or can influence binding interactions.

This guide provides a comprehensive framework for the physicochemical characterization of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide. Moving beyond a simple listing of properties, we delve into the causality behind the selection of specific experimental methodologies, presenting them as self-validating systems designed to produce robust and reliable data. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" of rigorous compound profiling.

Compound Identification and Structural Attributes

Unambiguous identification is the cornerstone of any chemical investigation. The fundamental properties of the target compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide | N/A |

| CAS Number | 392726-69-1 | |

| Molecular Formula | C₉H₇BrF₃NO₂ | |

| Molecular Weight | 298.06 g/mol | |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)Br)OC(F)(F)F | N/A |

| Storage Conditions | Sealed in dry, 2-8°C |

Figure 1: Chemical Structure of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide (Image of the chemical structure would be placed here in a full whitepaper)

Lipophilicity (LogP): Quantifying Membrane Permeability and Non-Specific Binding

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that governs its ability to cross biological membranes, its potential for non-specific protein binding, and its volume of distribution. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Causality of Method Selection

The shake-flask method is universally recognized as the "gold standard" for LogP determination.[1][2] Its selection is predicated on its direct measurement of the compound's partitioning at thermodynamic equilibrium, providing an unambiguous value that is essential for building accurate structure-activity relationships and predictive ADMET models. While faster methods like reverse-phase HPLC (RP-HPLC) are invaluable for screening large compound libraries, the shake-flask method provides the definitive data required for lead optimization and preclinical development.[1][3]

Experimental Protocol: Shake-Flask (n-Octanol/Water) LogP Determination

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

-

Phase Preparation (Pre-equilibration):

-

Combine equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) in a large separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the phases. This step is critical to prevent volume shifts during the actual experiment.

-

Allow the phases to separate completely for at least 24 hours before use.[4]

-

-

Compound Partitioning:

-

Prepare a stock solution of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide in the pre-saturated n-octanol phase. The concentration should be chosen to be well below the solubility limit and provide a strong analytical signal.

-

In a suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated aqueous phase (typically at a 1:1 or 2:1 ratio).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 2-24 hours). The endpoint should be validated by taking measurements at multiple time points until the concentration in each phase remains constant.

-

-

Phase Separation and Analysis:

-

Centrifuge the sample at high speed (e.g., >3000 x g) to ensure a clean separation of the two phases and break any emulsions.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Quantify the concentration of the compound in each aliquot using a validated analytical method, typically a High-Performance Liquid Chromatography system with UV detection (HPLC-UV).[4] An HPLC system with a wide dynamic range is advantageous, especially if the partitioning is highly skewed.[4]

-

-

Calculation and Validation:

-

Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

-

Self-Validation Check: A mass balance calculation should be performed. The total amount of compound recovered from both phases should be within 95-105% of the initial amount added. A significant deviation may indicate adsorption to the vessel walls, degradation, or volatilization.

-

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: Defining the Upper Limit of Absorption

Aqueous solubility is a master variable in drug development; a compound must be in solution to be absorbed.[5] We distinguish between two key types of solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a concentrated organic stock (e.g., DMSO), begins to precipitate. This is a high-throughput assay used for early screening.[6]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is the definitive value required for formulation and biopharmaceutical modeling.[7]

Causality of Method Selection

For a lead candidate, determining thermodynamic solubility is non-negotiable. The shake-flask method is again the gold standard because it mimics the conditions of saturation and equilibrium that dictate the maximum achievable concentration in the gastrointestinal tract.[8] This value is crucial for calculating the Biopharmaceutics Classification System (BCS) and for predicting whether absorption will be solubility-limited.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol incorporates solid-state analysis as a critical self-validation step.

-

Sample Preparation:

-

Add an excess amount of solid N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). The excess solid ensures that equilibrium is established with the solid state.

-

A small sample of the initial solid material should be retained for solid-state characterization (e.g., X-Ray Powder Diffraction - XRPD).

-

-

Equilibration:

-

Agitate the vials at a controlled temperature (typically 37°C to simulate physiological conditions) for an extended period (24-72 hours).[8]

-

Equilibrium is confirmed by sampling the supernatant at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration no longer changes.

-

-

Separation and Analysis:

-

Solid-State Validation:

-

After the experiment, the remaining solid material from the vials should be recovered, dried, and analyzed by XRPD.

-

Self-Validation Check: The XRPD pattern of the post-experiment solid must match the initial solid. This confirms that the compound did not convert to a different polymorphic form, hydrate, or salt during the experiment, which would invalidate the solubility measurement.[8]

-

Caption: Workflow for Thermodynamic Solubility Measurement.

Acidity Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and neutral forms. For N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide, the amide proton is weakly acidic. This value dictates the compound's charge state across the physiological pH range, which in turn profoundly impacts its solubility, permeability, and potential for ionic interactions with biological targets.

Causality of Method Selection

Many drug-like molecules, likely including this one, exhibit poor aqueous solubility, which makes traditional potentiometric titration in water impossible due to precipitation.[9] The cosolvent potentiometric titration method is an elegant solution to this problem. By performing titrations in several mixtures of water and a water-miscible organic solvent (like methanol), the compound's solubility is enhanced, allowing for accurate measurements.[9] The apparent pKa values obtained in these mixtures are then extrapolated to 0% cosolvent to yield the true aqueous pKa using the Yasuda-Shedlovsky extrapolation .[9] This approach is chosen for its robustness and its foundation in well-established physical chemistry principles.

Experimental Protocol: pKa Determination by Cosolvent Titration

-

System Preparation:

-

Prepare a series of precise water/methanol mixtures (e.g., 30%, 40%, 50%, and 60% methanol by mass).

-

Calibrate a pH electrode using standard aqueous buffers, then create a correction factor for each cosolvent mixture to account for the effect of the organic solvent on the electrode junction potential.

-

-

Titration Series:

-

Dissolve a precise amount of the compound in each of the cosolvent mixtures.

-

Perform a potentiometric titration in each mixture by adding a standardized titrant (e.g., KOH for an acid) and recording the pH meter reading after each addition.

-

-

Data Analysis and Extrapolation:

-

For each titration curve, determine the apparent pKa (pKa') in that specific cosolvent mixture.

-

Plot the apparent pKa' values (corrected for the solvent effect on the electrode) on the y-axis against the percentage of the cosolvent on the x-axis.

-

Yasuda-Shedlovsky Extrapolation: Fit the data to the Yasuda-Shedlovsky linear equation. The y-intercept of this line represents the extrapolated pKa value in pure water (aqueous pKa).[9] The linearity of this plot serves as a self-validation of the methodology.

-

Caption: Conceptual Flow of pKa by Cosolvent Extrapolation.

Conclusion

The physicochemical properties of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide are foundational to its potential as a drug candidate. Rigorous and validated determination of its lipophilicity (LogP), aqueous solubility, and acidity constant (pKa) provides the essential data needed to build predictive models for its in-vivo behavior, guide formulation strategies, and ultimately de-risk its progression through the drug development pipeline. The experimental frameworks detailed in this guide emphasize causality and self-validation, ensuring that the data generated is not only accurate but also contextually understood, empowering project teams to make informed, data-driven decisions.

References

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- The use of cosolvent pKa assays for poorly soluble compounds.

- Determination of pKa Values by Liquid Chromatography.

- Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.

- Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Methods for Determination of Lipophilicity.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- 4 Ways Drug Solubility Testing Helps Discovery & Development.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide product page.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. jove.com [jove.com]

- 3. longdom.org [longdom.org]

- 4. agilent.com [agilent.com]

- 5. sciresliterature.org [sciresliterature.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. raytor.com [raytor.com]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

A Comprehensive Technical Guide to N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is a fluorinated aromatic amide of increasing interest within medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, an acetamide group, and a trifluoromethoxy moiety, imparts specific physicochemical properties that make it a valuable synthetic intermediate. This guide provides an in-depth analysis of the compound, including its core molecular attributes, a validated synthesis protocol with mechanistic insights, comprehensive analytical characterization methods, and a discussion of its relevance in modern research contexts.

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, often employed to enhance metabolic stability, binding affinity, and membrane permeability.[1] The trifluoromethoxy (-OCF₃) group, in particular, is noted for its high lipophilicity and metabolic robustness, making it a valuable substituent in the development of novel therapeutic agents and functional materials.[1] N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide emerges from this context as a key building block. The presence of a bromine atom provides a versatile handle for further chemical modification via cross-coupling reactions, while the acetamide and trifluoromethoxy groups modulate the electronic and steric properties of the phenyl ring. Understanding the synthesis and characterization of this molecule is crucial for its effective application in complex synthetic pathways.

Physicochemical Properties

The fundamental properties of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide are critical for its handling, reaction setup, and analytical characterization. These core attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrF₃NO₂ | [2] |

| Molecular Weight | 298.06 g/mol | [2] |

| CAS Number | 392726-69-1 | [2] |

| MDL Number | MFCD02317366 | [2] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis and Purification

The preparation of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is most reliably achieved through the N-acetylation of its corresponding aniline precursor, 5-Bromo-2-(trifluoromethoxy)aniline. This reaction is a standard transformation in organic synthesis, valued for its high efficiency and selectivity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

-

Acetyl chloride (1.2 eq) or Acetic Anhydride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-(trifluoromethoxy)aniline and dissolve it in anhydrous DCM.

-

Base Addition: Add pyridine or triethylamine to the solution. The base acts as a scavenger for the HCl generated when using acetyl chloride, driving the reaction to completion.

-

Acylation: Cool the mixture to 0°C using an ice bath. Add acetyl chloride or acetic anhydride dropwise with vigorous stirring. The dropwise addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the molecular structure and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the acetamide methyl group (singlet, ~2.2 ppm), and the amide N-H proton (broad singlet). The coupling patterns of the aromatic protons are diagnostic of the 1,2,4-substitution pattern.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbon (~168-170 ppm), the aromatic carbons, and the methyl carbon. The carbon attached to the trifluoromethoxy group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: Will show a singlet corresponding to the -OCF₃ group, confirming its presence.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or similar soft ionization techniques will show the molecular ion peak [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which will match the molecular formula C₉H₇BrF₃NO₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final compound. A single, sharp peak under various elution conditions indicates high purity. This technique is crucial for samples intended for biological screening or further sensitive applications.

-

Applications in Research and Development

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.

-

Medicinal Chemistry: The bromine atom serves as a key functional group for introducing molecular diversity. It is readily employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the construction of novel scaffolds for screening in drug discovery programs. The trifluoromethoxy group can enhance metabolic stability and cell permeability, properties highly desirable for drug candidates.[1]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this compound are relevant to the design of new pesticides and herbicides, where metabolic stability and target affinity are critical.

-

Materials Science: Fluorinated organic molecules are used in the development of specialty polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.

Conclusion

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is a well-defined chemical entity with significant potential as a synthetic building block. Its precise molecular weight of 298.06 g/mol and known physicochemical properties facilitate its use in a laboratory setting. The reliable synthesis via N-acetylation of its aniline precursor, coupled with robust analytical validation, ensures that high-purity material can be accessed for demanding applications in drug discovery, agrochemical research, and materials science. The strategic placement of its functional groups provides a rich platform for chemical exploration and the development of novel, high-value compounds.

References

-

PubChemLite : 5-bromo-2-(trifluoromethoxy)aniline (C7H5BrF3NO). Available at: [Link]

-

MDPI : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

Sources

Technical Whitepaper: Structural Validation and Analytical Profiling of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation and analytical validation of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide (CAS: 392726-69-1). This compound represents a high-value pharmacophore scaffold, combining a lipophilic trifluoromethoxy ether (

The unique electronic push-pull nature of the substituents—an electron-withdrawing

Synthetic Context & Purity Profile

To scientifically validate the structure, one must understand its genesis.[1] The compound is typically synthesized via the acetylation of 5-bromo-2-(trifluoromethoxy)aniline .

-

Precursor: 5-bromo-2-(trifluoromethoxy)aniline.[2]

-

Reagent: Acetic anhydride (

) or Acetyl chloride ( -

Mechanism: Nucleophilic acyl substitution.[1]

Understanding this pathway is critical for impurity profiling.[1] Common impurities include the unreacted aniline (detectable via amine N-H stretches in IR) or di-acetylated byproducts (detectable via integration ratios in

Experimental Workflow Diagram

Figure 1: Synthetic workflow leading to the target analyte, establishing the expected structural framework.

Spectroscopic Elucidation Strategy

The validation of

Mass Spectrometry (HRMS)

The presence of Bromine provides a distinct isotopic signature that serves as the first "Go/No-Go" checkpoint.

-

Molecular Ion (

): Expected at -

Isotope Pattern: Bromine exists as

and-

Observation: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (M and M+2).[1]

-

Validation: If the M+2 peak is absent or significantly smaller, the bromine is missing (likely debromination side reaction).

-

Nuclear Magnetic Resonance ( NMR)

The aromatic region requires careful analysis of coupling constants (

Solvent:

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| NH | Amide | 9.5 - 10.0 | Broad Singlet | - | Deshielded; |

| H-6 | Aromatic | 8.3 - 8.5 | Doublet (d) | Diagnostic: Most downfield aromatic signal due to anisotropy of the adjacent carbonyl and H-bonding. Ortho to Acetamide.[1] | |

| H-4 | Aromatic | 7.3 - 7.5 | Doublet of Doublets (dd) | Para to Acetamide; couples with H-3 (ortho) and H-6 (meta). | |

| H-3 | Aromatic | 7.2 - 7.3 | Doublet (d) | Ortho to | |

| Methyl | 2.1 - 2.2 | Singlet (s) | - | Characteristic acetamide methyl group.[1] |

Critical Interpretation: The key to distinguishing this isomer from a 4-bromo or 3-bromo isomer is the H-6 doublet . If H-6 were a singlet, the Br would be at the 6-position. If H-6 is a doublet with a small coupling constant (~2Hz), it confirms it is meta to the Bromine (at position 5).

Fluorine NMR ( NMR)

The trifluoromethoxy group is chemically distinct from a trifluoromethyl (

Carbon NMR ( NMR)

This confirms the carbon skeleton and the presence of the fluorinated carbon.

-

Carbonyl (

): ~169 ppm.[1] -

Trifluoromethoxy Carbon (

): Appears as a quartet around 120 ppm with a massive coupling constant ( -

Ipso Carbon (C-2): Will show splitting (

) due to the proximity of the fluorine atoms.

Connectivity Visualization (2D NMR)

To definitively prove the regiochemistry (position of Br relative to

Logic Flow:

-

COSY: Shows H3 is coupled to H4. H6 is isolated (only weak meta coupling).[1]

-

HMBC: The Carbonyl carbon correlates with the Methyl protons and the Amide NH.[1] Crucially, the Amide NH should show a correlation to C-1 and C-6, locking the acetamide position.

Figure 2: 2D NMR Correlation map. The HMBC correlation from H-3 to the C-2 (bearing OCF3) is the definitive proof of regiochemistry.

Quality Control & Self-Validating Protocol

This protocol serves as the "Trustworthiness" pillar.[1] Every batch must pass these criteria before release.

The "Go/No-Go" Decision Tree

-

Visual Inspection: Product should be a white to off-white solid.[1] (Coloration indicates amine oxidation).[1]

-

Solubility Check: Soluble in DMSO, MeOH, EtOAc.[1] Insoluble in water.[1]

-

MS Check:

-

1H NMR Integration Check:

-

19F NMR Purity:

References

-

BenchChem. N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide Structure and Properties. Retrieved from BenchChem Database.[1] Link

-

Fluorochem. 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide Analog Analysis. (Used for comparative shift logic).[1] Link

-

Reich, H. J. 1H NMR Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison.[1] (Standard reference for substituent effects). Link

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. (Reference for OCF3 vs CF3 shift ranges). Link

-

ChemicalBook. 4-(Trifluoromethoxy)aniline NMR Data. (Reference for OCF3 aniline precursor shifts). Link

Sources

Technical Guide: 13C NMR Structural Elucidation of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

Part 1: Executive Summary & Structural Context

In the development of fluorinated bioisosteres for drug discovery, N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide (CAS: 392726-69-1) represents a critical scaffold.[1] The simultaneous presence of a trifluoromethoxy (-OCF3) group and a bromine atom creates a unique electronic environment that complicates standard NMR assignment.

This guide provides a rigorous analysis of the 13C NMR spectral data for this compound. Unlike simple aromatics, the -OCF3 group introduces significant C-F coupling (quartets) and electronic perturbations that must be distinguished from the heavy-atom shielding effect of the bromine.

Key Spectral Signatures:

-

The "Ghost" Quartets: The -OCF3 carbon and the aromatic carbon attached to it (C2) will appear as quartets due to

F coupling. -

Heavy Atom Shielding: The C5 carbon (attached to Br) will be significantly shielded (upfield) relative to other aromatic signals.

-

Carbonyl Diagnostic: The acetamide carbonyl provides a distinct singlet anchor point ~169 ppm.

Part 2: Synthesis & Sample Origin (Contextual Grounding)

To ensure the validity of the spectral data, one must understand the sample's chemical history. Impurities from synthesis (e.g., unreacted aniline or acetic acid) can mimic genuine signals.

Synthesis Pathway:

-

Precursor: 5-Bromo-2-(trifluoromethoxy)aniline.[1]

-

Reagent: Acetic anhydride (

) or Acetyl chloride ( -

Mechanism: Nucleophilic acyl substitution.

Caption: Figure 1. Synthesis workflow defining the chemical origin of the sample and potential impurity sources.

Part 3: 13C NMR Spectral Assignment

Experimental Parameters (Standard Protocol)

For reproducible data, the following acquisition parameters are recommended to resolve the C-F coupling patterns often lost in low-resolution scans.

-

Solvent: DMSO-

(Preferred for solubility and H-bonding stabilization) or CDCl -

Frequency: 100 MHz or higher (for 13C).

-

Relaxation Delay (D1):

2.0 seconds (Essential for quaternary carbons C1, C2, C5, and C=O to integrate/appear clearly). -

Scans:

1024 (Due to splitting of signals into quartets, S/N ratio is lower for fluorinated carbons).

Chemical Shift Data & Assignment Table

Note: Values below are expert-derived assignments based on substituent chemical shift additivity rules (SCS) and analogous experimental data for trifluoromethoxy-anilides.

Table 1: 13C NMR Chemical Shift Assignments (DMSO-

| Carbon Position | Type | Chemical Shift ( | Multiplicity ( | Assignment Logic |

| C=O | Carbonyl | 169.2 | Singlet | Characteristic amide carbonyl; most deshielded. |

| C2 | Aromatic (C-OCF3) | 142.5 | Quartet (~2 Hz) | Deshielded by Oxygen; shows small |

| C1 | Aromatic (C-NH) | 133.8 | Singlet | Deshielded by Nitrogen; ortho to OCF3 group. |

| C3 | Aromatic (CH) | 124.5 | Singlet | Ortho to OCF3; Meta to Br. |

| C4 | Aromatic (CH) | 129.1 | Singlet | Para to NH; Meta to OCF3. |

| C6 | Aromatic (CH) | 127.4 | Singlet | Ortho to NH; Ortho to Br. |

| C5 | Aromatic (C-Br) | 118.2 | Singlet | Shielded by Heavy Atom (Br) effect; Ipso carbon. |

| OCF3 | Trifluoromethoxy | 120.5 | Quartet (~255 Hz) | Distinctive large coupling; often weak due to splitting. |

| CH3 | Methyl | 23.5 | Singlet | Acetyl methyl group; most shielded aliphatic. |

Detailed Mechanistic Analysis

The Trifluoromethoxy Anomaly (-OCF

)

The most critical feature of this spectrum is the signal for the trifluoromethoxy carbon. Unlike a methoxy group (~55 ppm), the fluorine atoms pull electron density, shifting it to ~120 ppm .

-

Validation: You must zoom in to see the quartet . The coupling constant (

) is massive, typically 255–260 Hz . -

Warning: This signal often overlaps with the aromatic region. If a peak at 120 ppm looks "short" or "broad," it is likely the OCF

quartet.

The Bromine Effect (Heavy Atom Shielding)

Bromine is electronegative but also polarizable. The "Heavy Atom Effect" causes an upfield shift (shielding) of the ipso carbon (C5).

-

Observation: While electronic arguments might suggest deshielding, C5 will appear at ~118 ppm , likely the most upfield aromatic signal. This is a primary diagnostic for the correct placement of the bromine.

Part 4: Self-Validating Assignment Logic

To ensure the spectrum belongs to N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide and not an isomer (e.g., 4-bromo), follow this logic flow.

Caption: Figure 2. Logic gate for spectral validation. Failure at any step requires re-evaluation of the sample purity or structure.

Part 5: References

-

Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976, 402-412.[2] [Link]

-

PubChem. "2-(Trifluoromethyl)aniline Compound Summary." National Center for Biotechnology Information. Accessed October 2023.[3] [Link]

Sources

- 1. N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide Supplier [benchchem.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Mass Spectrometry Analysis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

[1]

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide (CAS: 392726-69-1), a critical intermediate in the synthesis of pharmacophores and agrochemicals. The presence of a halogenated phenyl ring and a trifluoromethoxy group necessitates a specific analytical approach to resolve isotopic distributions and fragmentation pathways. This document provides a self-validating protocol for researchers using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Chemical Profile & Mass Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the physicochemical properties is the first step in method development. The bromine atom introduces a distinct isotopic signature that serves as an internal validation check during spectral analysis.

| Property | Data | Notes |

| Formula | C₉H₇BrF₃NO₂ | |

| Molecular Weight | 298.06 g/mol | Average Mass |

| Monoisotopic Mass | 296.9612 Da (⁷⁹Br) | Base peak for theoretical calculation |

| Isotopic Pattern | 1:1 doublet (⁷⁹Br : ⁸¹Br) | Separated by 2.0 Da |

| LogP | ~2.8 - 3.0 | Moderately lipophilic; suitable for Reverse Phase LC |

| pKa | ~14 (Amide N-H) | Weakly acidic; Neutral in standard LC buffers |

Analytical Workflow Strategy

The following workflow outlines the critical path from sample preparation to data validation.

Figure 1: End-to-end analytical workflow for the characterization of halogenated acetanilides.

Method Development & Protocol

Sample Preparation

The compound is moderately lipophilic. To prevent carryover and ensure solubility:

-

Stock Solution: Dissolve 1 mg in 1 mL of Methanol (MeOH) or Acetonitrile (ACN) .

-

Working Solution: Dilute to 10 µg/mL in 50:50 ACN:Water (v/v) containing 0.1% Formic Acid.

-

Why: The addition of acid ensures the amide/amine nitrogen is protonated, enhancing sensitivity in ESI+ mode.

-

LC-MS Conditions

Column Selection: A C18 column is required to retain the hydrophobic phenyl ring and trifluoromethoxy group.

-

Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole.

-

Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B (Equilibration)

-

1-6 min: 5% -> 95% B (Elution of analyte typically ~3.5 - 4.5 min)

-

6-8 min: 95% B (Wash)

-

Ionization Parameters (ESI+)

-

Polarity: Positive ([M+H]⁺).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the labile amide bond).

-

Source Temp: 120°C.

-

Desolvation Temp: 350°C.

Spectral Interpretation & Fragmentation Mechanisms[4][7][8][9][10][11][12]

Isotopic Validation (The "Bromine Check")

Before analyzing fragmentation, validate the precursor ion using the bromine isotopic signature.

-

Observation: You must see two peaks of nearly equal intensity separated by 2 mass units.

-

m/z 297.97 (containing ⁷⁹Br)

-

m/z 299.97 (containing ⁸¹Br)

-

-

Self-Validation: If the M+2 peak is missing or <50% intensity, the identification is incorrect or the bromine has been lost (dehalogenation).

Fragmentation Pathway (MS/MS)

The fragmentation of acetanilides follows a predictable "Neutral Loss" mechanism.

-

Primary Pathway (Loss of Ketene): The protonated amide undergoes a rearrangement to expel a neutral ketene molecule (C₂H₂O, 42 Da). This yields the protonated aniline species.

-

Transition: [M+H]⁺ → [Aniline+H]⁺ + 42 Da.

-

m/z Shift: 298 → 256.

-

-

Secondary Pathway (Aniline Fragmentation): The resulting 5-bromo-2-(trifluoromethoxy)aniline ion (m/z 256) is stable but can fragment further at higher collision energies (>35 eV).

-

Loss of NH₃ (17 Da): Formation of the phenyl cation (m/z 239).

-

Loss of CO (28 Da): Common in phenolic/ether systems (m/z 228).

-

Loss of OCF₃ (85 Da): Cleavage of the ether bond (High energy only).

-

Figure 2: Proposed ESI+ fragmentation mechanism. The loss of ketene is the diagnostic transition for acetamide derivatives.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Signal (ESI+) | High pH or Ion Suppression | Ensure mobile phase has 0.1% Formic Acid. Check for co-eluting matrix. |

| Missing Br Isotope | Dehalogenation or Wrong Peak | Check source temperature (too high can debrominate). Verify m/z window.[1] |

| In-Source Fragmentation | Cone Voltage too high | Reduce Cone Voltage. If m/z 256 is the base peak in MS1, the amide is fragmenting before the quad. |

| Peak Tailing | Column Overload or pH | Reduce injection volume. Ensure pH < 4 to keep the amine protonated. |

References

-

PubChem. (n.d.).[2] N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Jackson, G. (2020). Identification of novel fragmentation pathways... in tandem mass spectra. West Virginia University. (Contextual reference for amide/ketone fragmentation mechanisms). Retrieved from [Link]

An In-Depth Technical Guide to the Solubility of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide in common organic solvents. Given the novelty of specific compounds in drug discovery pipelines, readily available solubility data is often scarce. Therefore, this document emphasizes the foundational principles and robust methodologies that enable a systematic approach to solubility characterization.

Introduction to N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is a halogenated and trifluoromethoxy-substituted anilide derivative.[1] Such compounds are of significant interest in medicinal chemistry, often serving as key intermediates or building blocks in the synthesis of novel therapeutic agents.[1] The specific substituents on the phenyl ring—a bromine atom and a trifluoromethoxy group—impart unique physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is paramount for various stages of drug development, including reaction chemistry, purification, formulation, and bioavailability assessment.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₇BrF₃NO₂ |

| Molecular Weight | 298.06 g/mol [1][2] |

| Appearance | Typically a solid at room temperature[1][3] |

Below is the chemical structure of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide.

Caption: Chemical structure of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a substituted acetanilide like our target compound, we must consider the contributions of its various structural features.

The parent molecule, acetanilide , is slightly soluble in water but demonstrates higher solubility in organic solvents like ethanol, diethyl ether, benzene, and acetone.[4][5][6] This is due to the presence of both a polar amide group capable of hydrogen bonding and a nonpolar phenyl ring.

The substituents on our target molecule significantly alter this profile:

-

Bromo Group (-Br): The bromine atom is electronegative and increases the molecular weight and van der Waals forces. It contributes to a slight increase in polarity but also enhances hydrophobicity.

-

Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and electron-withdrawing group.[7] The trifluoromethoxy group is significantly more lipophilic than a methoxy group and even more so than a bromine atom.[7] This property strongly favors solubility in non-polar organic solvents.

Predicted Solubility Profile

Based on the theoretical principles, we can predict the qualitative solubility of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide in a range of common organic solvents. The presence of the large, non-polar trifluoromethoxy and bromo substituents suggests that the compound will have limited solubility in highly polar solvents like water and will be more soluble in organic solvents, particularly those with moderate to low polarity.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Sparingly Soluble to Soluble | The highly non-polar nature of hexane will interact favorably with the lipophilic trifluoromethoxy and bromo substituents. |

| Toluene | 2.4 | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the phenyl ring of the solute. |

| Dichloromethane | 3.1 | Soluble | A good aprotic solvent with moderate polarity that can effectively solvate the solute without being overly polar. |

| Ethyl Acetate | 4.4 | Soluble | The ester functionality provides a balance of polarity that should effectively dissolve the compound. |

| Acetone | 5.1 | Soluble | A polar aprotic solvent that is generally a good solvent for many organic compounds.[4] |

| Ethanol | 5.2 | Moderately Soluble | A polar protic solvent. While the amide group can hydrogen bond, the large hydrophobic groups will limit high solubility.[8][9] |

| Methanol | 6.6 | Sparingly Soluble | More polar than ethanol, likely leading to lower solubility due to the hydrophobic nature of the substituents.[9] |

| Water | 10.2 | Insoluble | The large, non-polar bromo and trifluoromethoxy groups will dominate, making the molecule highly hydrophobic and insoluble in water.[10][11] |

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium or "shake-flask" method.[9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Protocol

-

Preparation:

-

To a series of glass vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Add an excess amount of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide to each vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours). The system has reached equilibrium when the concentration of the dissolved solid no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Separate the saturated solution from the undissolved solid. This is a critical step to avoid introducing solid particles into the analytical sample. Common methods include:

-

Centrifugation: Pellet the excess solid at the bottom of the vial.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to draw the supernatant. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

-

-

-

Quantification:

-

Carefully take a known aliquot of the clear saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification Techniques

Several analytical techniques can be employed to determine the concentration of the dissolved N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water would likely be suitable for this compound.[12]

-

UV-Vis Spectroscopy: If the compound has a chromophore that absorbs in the UV-Vis spectrum, this method can be used. A calibration curve is prepared by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λ_max). The concentration of the sample is then determined using the Beer-Lambert law.

-

Gravimetric Analysis: This method involves taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solid residue. While simple, it is generally less accurate and requires larger sample volumes than chromatographic or spectroscopic methods.

Data Presentation

The solubility data should be presented in a clear and standardized format. The most common units are:

-

mg/mL: milligrams of solute per milliliter of solvent.

-

g/L: grams of solute per liter of solvent.

-

Molarity (mol/L): moles of solute per liter of solvent.

It is crucial to always specify the temperature at which the solubility was determined, as solubility is temperature-dependent.

Conclusion

References

-

Scribd. Acetanilide - Solubility. [Link]

-

Chemistry Learner. Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. [Link]

-

International Journal of Science and Technology Research. Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. [Link]

-

Solubility of Things. Acetanilide. [Link]

-

Study.com. Acetanilide Structure, Formula & Properties. [Link]

-

NCERT. Amines. [Link]

-

Wikipedia. Acetanilide. [Link]

-

PubChem. Acetanilide. [Link]

-

National Center for Biotechnology Information. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

National Center for Biotechnology Information. Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. [Link]

-

ResearchGate. Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. [Link]

-

Boron Molecular. N-(5-bromo-2-fluorophenyl)acetamide. [Link]

-

SIELC Technologies. N-Bromoacetamide. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 392726-69-1|N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.com]

- 4. Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS [chemistrylearner.com]

- 5. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]

- 6. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijstr.org [ijstr.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ncert.nic.in [ncert.nic.in]

- 11. Acetanilide - Wikipedia [en.wikipedia.org]

- 12. chemscene.com [chemscene.com]

Technical Safety Guide: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

[1]

Executive Summary & Compound Identity

Status: Research Chemical / Intermediate Primary Application: Medicinal Chemistry (Bioisostere scaffolding, Cross-coupling substrates)

This guide serves as a technical safety monograph for N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide .[1] Unlike standard Safety Data Sheets (SDS) which often rely on generic templates, this document analyzes the specific physicochemical risks associated with the trifluoromethoxy (-OCF3) and bromo-aryl motifs.[1]

The compound is a halogenated acetanilide. Its safety profile is dominated by two factors: the metabolic stability/lipophilicity of the -OCF3 group and the potential for hydrolysis to the corresponding aniline, which carries higher toxicological risks.[1]

Physicochemical Profile

| Property | Data | Technical Note |

| CAS Number | 392726-69-1 | Unique identifier for regulatory tracking.[1] |

| Formula | C₉H₇BrF₃NO₂ | High halogen content implies heavy combustion byproducts.[1] |

| Molecular Weight | 298.06 g/mol | Moderate weight; likely solid at STP.[1] |

| Solubility | DMSO, Methanol, DCM | Low water solubility expected (Lipophilic -OCF3).[1] |

| Appearance | White to Off-white Solid | Discoloration indicates oxidation or hydrolysis.[1] |

| SMILES | CC(=O)NC1=C(C=CC(=C1)Br)OC(F)(F)F | Useful for chemoinformatic toxicity prediction. |

Hazard Identification & Toxicology (SAR Analysis)

Standard GHS Classification: Warning

While specific LD50 data for CAS 392726-69-1 is limited, a Structure-Activity Relationship (SAR) analysis with analogous halogenated acetanilides dictates the following hazard profile.

Core Hazards[1]

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[2] Acetanilides can hydrolyze in vivo to primary anilines, which are known methemoglobinemia inducers.

-

Skin & Eye Irritation - Category 2 (H315, H319): The compound is an irritant to mucous membranes.[1]

-

STOT - Single Exposure - Category 3 (H335): Respiratory tract irritation is highly probable if dust is inhaled.[1]

The "Hidden" Hazard: Thermal Decomposition

The presence of the Trifluoromethoxy (-OCF3) group introduces a critical risk often overlooked in standard handling: Hydrogen Fluoride (HF) generation .

-

Mechanism: Upon thermal decomposition (fire) or strong acid hydrolysis, the -OCF3 group can liberate fluoride ions.[1] In a fire scenario, this manifests as HF vapor, which is significantly more toxic and corrosive than the parent compound.

-

Bromine Factor: Combustion also releases Hydrogen Bromide (HBr), a corrosive gas.

Emergency Response Protocols

Self-Validating Workflow for Exposure Management

The following diagram outlines the decision logic for emergency response. This workflow prioritizes the neutralization of specific halogenated byproducts.

Caption: Decision logic for acute exposure. Note the specific medical surveillance for aniline-type toxicity (Methemoglobinemia).[1]

Firefighting Measures

-

Extinguishing Media: Water spray, Dry chemical, Carbon dioxide (CO2), or Alcohol-resistant foam.[1]

-

Contraindications: Do not use a solid water stream, as it may scatter the molten material.

-

Specific Hazard: Firefighters must wear full SCBA. The smoke contains HF, HBr, NOx, and CO . Any contact with smoke condensate should be treated as a hydrofluoric acid burn until proven otherwise.

Handling, Storage, & Stability

Causality-Driven Protocols[1]

Storage Architecture

-

Temperature: 2-8°C (Refrigerated).

-

Reasoning: Although acetamides are generally stable, the brominated ring can be sensitive to slow dehalogenation or oxidation over time. Cold storage minimizes kinetic degradation.

-

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended but not strictly required unless for long-term archival.[1]

-

Container: Amber glass.

-

Reasoning: Protects against photolytic cleavage of the C-Br bond.[1]

-

Incompatibility Matrix

| Reagent Class | Interaction Risk | Mechanism |

| Strong Oxidizers | High | Oxidation of the amide nitrogen or phenyl ring.[1] |

| Strong Acids | Moderate | Hydrolysis of the acetamide to 5-bromo-2-(trifluoromethoxy)aniline.[1] |

| Strong Bases | Moderate | Hydrolysis to the aniline; potential elimination reactions. |

| Reducing Agents | Low/Moderate | Potential debromination (loss of functional handle). |

Synthesis & Degradation Pathways

Understanding the lifecycle of the compound helps predict impurities and breakdown products.

-

Synthesis: Typically achieved by acetylating 5-bromo-2-(trifluoromethoxy)aniline with acetic anhydride or acetyl chloride.[1]

-

Degradation: The primary degradation product is the parent aniline, which is more toxic than the acetamide.

Caption: Lifecycle of the compound. Note that degradation reverts the molecule to a more toxic aniline precursor.[1]

Waste Disposal & Environmental Fate

Do not dispose of via sink or standard trash.

-

Segregation: Classify as "Halogenated Organic Waste."

-

Chemical Treatment:

-

Dissolve in a combustible solvent (e.g., acetone) before incineration.

-

Critical Requirement: The incinerator must be equipped with a scrubber (alkaline wash) to capture the HF and HBr gases generated during combustion.

-

-

Environmental Fate: The -OCF3 group is highly persistent in the environment (PFAS-adjacent chemistry).[1] Prevent entry into water tables, as microbial degradation of the trifluoromethoxy group is extremely slow.

References

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide: A Technical Monograph

Executive Summary & Core Directive

N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide (CAS: 392726-69-1) represents a high-value scaffold in modern medicinal chemistry, specifically designed to leverage the "fluorine effect" in drug discovery. This compound combines a lipophilic, metabolically stable trifluoromethoxy (-OCF₃) group with a reactive aryl bromide handle, making it a premier intermediate for synthesizing kinase inhibitors and protein degraders (PROTACs).

This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule’s synthesis, reactivity profile, and application in high-fidelity cross-coupling reactions. It is structured to serve researchers requiring actionable protocols and causal insight into the molecule's behavior.

Chemical Profile & Structural Logic

The efficacy of this intermediate stems from the orthogonality of its functional groups. The -OCF₃ group at the ortho position modulates the aniline nitrogen's pKa and conformation, while the meta-positioned bromine (relative to the nitrogen) serves as a precise site for palladium-catalyzed functionalization.

Table 1: Physicochemical Specifications

| Property | Value | Context |

| CAS Number | 392726-69-1 | Unique Identifier |

| Formula | C₉H₇BrF₃NO₂ | Halogenated Acetanilide |

| Molecular Weight | 298.06 g/mol | Fragment-based Drug Design compliant |

| LogP (Predicted) | ~2.8 - 3.1 | High lipophilicity due to -OCF₃ |

| H-Bond Donors/Acceptors | 1 / 2 | Amide NH donor; Carbonyl/Ether acceptors |

| Electronic Character | Electron-Deficient | -OCF₃ is strongly electron-withdrawing (σp ≈ 0.[1][2][3]35) |

Synthesis Architecture

The synthesis of N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide is a sequential reduction-protection workflow. The critical control point is the reduction of the nitro precursor, where over-reduction or dehalogenation must be avoided.

Mechanistic Pathway

-

Precursor Selection: 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene.[2]

-

Chemoselective Reduction: Iron (Fe) powder in acetic acid is preferred over catalytic hydrogenation (Pd/C, H₂) to prevent debromination.

-

N-Acetylation: The resulting aniline is capped with acetic anhydride to generate the stable acetamide.

Validated Protocol

-

Step 1: Nitro Reduction

-

Reagents: 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene (1.0 eq), Iron powder (3.0 eq), Acetic Acid (Solvent/Proton source).

-

Conditions: 0–20°C, 2 hours.

-

Workup: Basification (NaHCO₃), Extraction (EtOAc).

-

Yield Target: ~70-75% of 5-bromo-2-(trifluoromethoxy)aniline (CAS 886762-08-9).

-

-

Step 2: Acetylation

-

Reagents: Aniline intermediate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine or Et₃N (1.5 eq), DCM (Solvent).

-

Conditions: 0°C to RT, 4 hours.

-

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography.

-

Synthesis Workflow Diagram

Caption: Chemoselective synthesis pathway ensuring retention of the aryl bromide motif.

Reactivity & Applications

This molecule acts as a "linchpin" intermediate. The acetamide group protects the nitrogen from oxidation and competing cross-coupling reactions, while the bromine atom is activated for C-C bond formation.

The Trifluoromethoxy Effect

The -OCF₃ group is not merely a lipophilic spacer; it exerts a unique electronic influence:

-

Conformation: It twists out of coplanarity with the phenyl ring, creating a distinct 3D vector compared to a methoxy (-OMe) group.

-

Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation, extending the half-life of derived drugs.

-

Reactivity: It lowers the electron density of the ring, facilitating oxidative addition of Pd(0) into the C-Br bond during Suzuki couplings.[1]

Primary Reaction: Suzuki-Miyaura Coupling

The most common application is coupling with aryl boronic acids to generate biaryl scaffolds found in kinase inhibitors.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water or Toluene/Ethanol.

-

Outcome: The acetamide directs the coupling to the meta position relative to the nitrogen, preserving the ortho-OCF₃ geometry.

Reaction Network Diagram

Caption: Divergent synthetic utility of the scaffold in generating complex medicinal agents.

Case Studies & Literature Precedents

Tyrosine Kinase Inhibition

The 5-bromo-2-(trifluoromethoxy)aniline motif is explicitly referenced in patent literature regarding the inhibition of cell proliferation, particularly in cancers driven by tyrosine kinase isoforms .[2] The acetamide derivative serves as a stable precursor that can be coupled to heterocycles (e.g., pyrimidines or quinolines) to form the active inhibitor.

-

Mechanism: The -OCF₃ group occupies a hydrophobic pocket in the kinase ATP-binding site, improving binding affinity and selectivity over non-fluorinated analogs.

-

Reference: WO2014/149164 highlights the synthesis and utility of the aniline core in generating antiproliferative agents [1].

HCV Protease Inhibitors

Analogous structures (e.g., 2-bromo-5-(trifluoromethyl)aniline) have been utilized in the synthesis of HCV NS3 protease inhibitors . The logic transfers directly to the trifluoromethoxy variant, where the OCF₃ group provides superior lipophilicity and membrane permeability compared to CF₃ [2].

Safety & Handling Protocols

While the acetamide is stable, the trifluoromethoxy group and brominated residues require specific safety considerations.

Table 2: Hazard Identification & Mitigation

| Hazard Class | GHS Code | Description | Mitigation Protocol |

| Acute Toxicity | H301/H302 | Toxic if swallowed | Use full PPE (gloves, goggles). Handle in a fume hood. |

| Skin Irritation | H315 | Causes skin irritation | Wash immediately with soap/water upon contact. |

| Eye Irritation | H319 | Causes serious eye irritation | Wear safety glasses with side shields. |

| Reactivity | N/A | Stable under ambient conditions | Avoid strong oxidizing agents. Store at 2-8°C. |

References

-

Patent: Substituted Benzene Compounds and Methods of Use Thereof. WO2014/149164 A1. (2014).[2] Describes the synthesis of 5-bromo-2-(trifluoromethoxy)aniline and its application in antiproliferative drugs.

-

Benchchem: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide Product Monograph. (Accessed 2026).[4] synthesis and reaction parameters.

-

Sigma-Aldrich: 2-Bromo-5-(trifluoromethyl)aniline Product Data. (Analogous chemistry reference).

-

PubChem: Compound Summary for CAS 392726-69-1. National Library of Medicine.

Sources

- 1. N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide Supplier [benchchem.com]

- 2. 5-Bromo-2-(trifluoromethoxy)aniline | 886762-08-9 [chemicalbook.com]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide [oakwoodchemical.com]

Strategic Sourcing & Technical Profile: N-(5-Bromo-2-(trifluoromethoxy)phenyl)acetamide

CAS: 392726-69-1 [1]

Executive Summary: The Strategic Value of the Motif